![molecular formula C8H5BrClN3O2 B2646403 Methyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 2230807-37-9](/img/structure/B2646403.png)
Methyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
“Methyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate” is a type of nitrogen heterocyclic compound. It is mainly used as a pharmaceutical intermediate and can be used in the synthesis of biomacromolecules and biohormones .
Synthesis Analysis
The synthesis of this compound involves the use of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a raw material. This is dissolved in chloroform, followed by the addition of N-bromosuccinamide. The resulting mixture is then refluxed for 1 hour . Another method involves the slow addition of 1-bromopyrrolidin-2,5-dione to a suspension of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in dichloromethane, and the reaction mixture is stirred overnight at room temperature .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can be used to identify functional groups, while 1H and 13C NMR spectroscopy can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis
This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It can undergo various chemical reactions, including electrophilic fluorination and chlorination with phosphorus oxychloride .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For example, its empirical formula is C7H5BrClN3 and its molecular weight is 246.49 . Other properties such as its form, SMILES string, and InChI can also be determined .Scientific Research Applications
Multi-Targeted Kinase Inhibitors
“Methyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate” is used in the synthesis of new compounds that act as potential multi-targeted kinase inhibitors . These compounds have shown promising cytotoxic effects against different cancer cell lines .
Apoptosis Inducers
The compounds synthesized using “Methyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate” have been found to induce apoptosis in cancer cells . This is a process where the cells undergo programmed cell death, which is a crucial aspect of cancer treatment .
Anti-Breast-Cancer Activity
Pyrrolo[2,3-d]pyrimidine derivatives, synthesized using “Methyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate”, have shown significant anti-breast-cancer activity . They have demonstrated antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .
Synthesis of CDK4/6 Inhibitors
“Methyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate” is used in the synthesis of selective CDK4/6 inhibitors, which are used in the treatment of estrogen receptor positive (ER+) breast cancer .
Raw Material in Organic Synthesis
“Methyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate” is an important raw material and intermediate used in organic synthesis .
Intermediate in Pharmaceuticals
This compound is used as an intermediate in the synthesis of various pharmaceuticals .
Mechanism of Action
While the exact mechanism of action of this compound is not clear, it is known to be used as a pharmaceutical intermediate, suggesting that it may be involved in the synthesis of drugs with various mechanisms of action . In addition, some pyrrolo[2,3-d]pyrimidine derivatives have been found to have anticancer activity, potentially through mechanisms such as inducing apoptosis or cell cycle arrest .
Safety and Hazards
Future Directions
The future research directions for this compound could involve further exploration of its potential uses in pharmaceuticals, particularly given its role as a pharmaceutical intermediate . Additionally, more research could be done to fully understand its mechanism of action, especially in the context of its potential anticancer activity .
properties
IUPAC Name |
methyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN3O2/c1-15-8(14)5-4(9)3-6(10)11-2-12-7(3)13-5/h2H,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNIIPONDXCDEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)N=CN=C2Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |
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